n-(triphenyl-|E5-phosphanylidene)benzamide
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Overview
Description
n-(triphenyl-|E5-phosphanylidene)benzamide: is a chemical compound with the molecular formula C25H20NOP It is known for its unique structure, which includes a phosphanylidene group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(triphenyl-|E5-phosphanylidene)benzamide can be achieved through various methods. One notable method involves the visible-light-induced decarboxylation of dioxazolones to form phosphinimidic amides and ureas. This reaction is carried out under mild conditions using visible light as a catalyst, resulting in high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: n-(triphenyl-|E5-phosphanylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide (TPPO) under specific conditions.
Reduction: Reduction reactions can modify the phosphanylidene group, leading to different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Triphenylphosphine oxide (TPPO): A major product formed during oxidation reactions.
Various derivatives: Depending on the specific reaction conditions and reagents used, a range of derivatives can be synthesized.
Scientific Research Applications
Chemistry: n-(triphenyl-|E5-phosphanylidene)benzamide is used in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of n-(triphenyl-|E5-phosphanylidene)benzamide involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid, used in various pharmaceutical applications.
Triphenylphosphine: A related compound with a phosphine group, widely used in organic synthesis.
Uniqueness: n-(triphenyl-|E5-phosphanylidene)benzamide stands out due to its unique combination of a phosphanylidene group and a benzamide moiety. This structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
17436-52-1 |
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Molecular Formula |
C25H20NOP |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(triphenyl-λ5-phosphanylidene)benzamide |
InChI |
InChI=1S/C25H20NOP/c27-25(21-13-5-1-6-14-21)26-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
HXUHLJYSGJCHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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